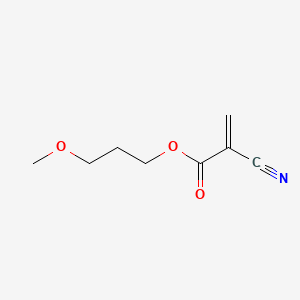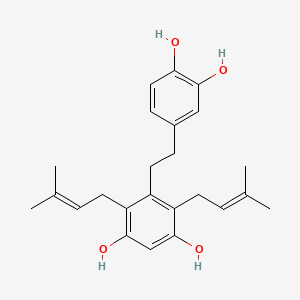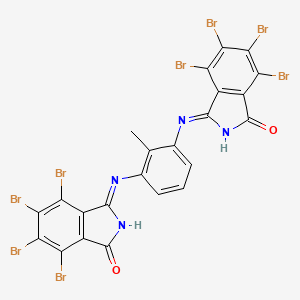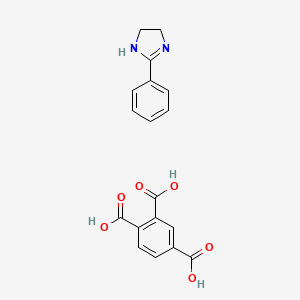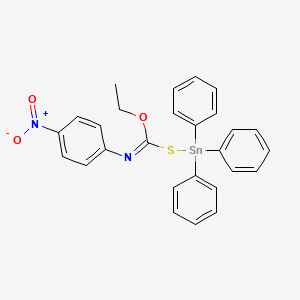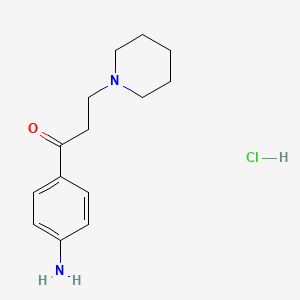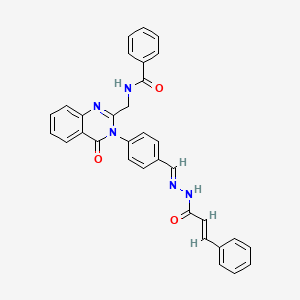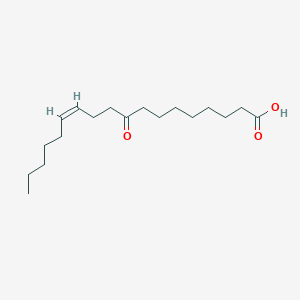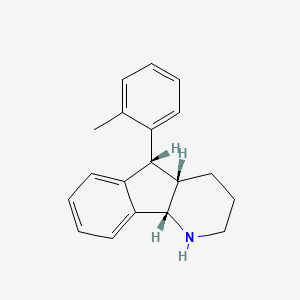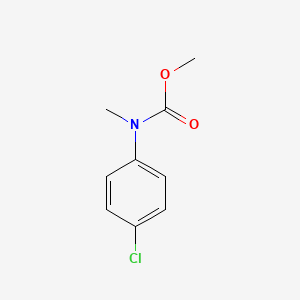
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.608 g/mol . It is also known by other names such as Carbanilic acid, p-chloro-, methyl ester, and Methyl p-chlorocarbanilate . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
The synthesis of Carbamic acid, (4-chlorophenyl)methyl-, methyl ester typically involves the reaction of 4-chloroaniline with methyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize this compound to understand its interactions with biological molecules.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, (4-chlorophenyl)methyl-, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical pathways . This compound can also terminate signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft .
Comparison with Similar Compounds
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester can be compared with other similar compounds such as:
Methyl carbamate: Similar in structure but lacks the chlorine atom.
Carbamic acid, 4-methylphenyl, methyl ester: Similar but with a methyl group instead of a chlorine atom.
Ethyl carbamate: Another ester of carbamic acid but with an ethyl group instead of a methyl group.
These comparisons highlight the unique properties of this compound, particularly its chlorine substitution which can influence its reactivity and applications.
Properties
CAS No. |
60561-39-9 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl N-(4-chlorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
InChI Key |
JEIIZSXVMZQRSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



